Cas no 55880-03-0 (9,10-Anthracenedione, 1-amino-4-hydroxy-2-[2-(phenylamino)ethoxy]-)
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[2-(phenylamino)ethoxy]- structure](https://www.kuujia.com/scimg/cas/55880-03-0x500.png)
55880-03-0 structure
Product name:9,10-Anthracenedione, 1-amino-4-hydroxy-2-[2-(phenylamino)ethoxy]-
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[2-(phenylamino)ethoxy]- Chemical and Physical Properties
Names and Identifiers
-
- 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[2-(phenylamino)ethoxy]-
- 1-amino-2-(2-anilinoethoxy)-4-hydroxyanthracene-9,10-dione
- 55880-03-0
- DTXSID00603398
- 1-Amino-4-hydroxy-2-(2-(phenylamino)ethoxy)anthracene-9,10-dione
- SCHEMBL10807383
-
- Inchi: InChI=1S/C22H18N2O4/c23-20-17(28-11-10-24-13-6-2-1-3-7-13)12-16(25)18-19(20)22(27)15-9-5-4-8-14(15)21(18)26/h1-9,12,24-25H,10-11,23H2
- InChI Key: ATUCJTYOKYDSAH-UHFFFAOYSA-N
- SMILES: C1=CC=C(NCCOC2C=C(O)C3C(C4=CC=CC=C4C(=O)C=3C=2N)=O)C=C1
Computed Properties
- Exact Mass: 374.12674
- Monoisotopic Mass: 374.12665706g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 577
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102Ų
- XLogP3: 4.6
Experimental Properties
- PSA: 101.65
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[2-(phenylamino)ethoxy]- Related Literature
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
55880-03-0 (9,10-Anthracenedione, 1-amino-4-hydroxy-2-[2-(phenylamino)ethoxy]-) Related Products
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